N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a pyrrolidine ring at position 4, and an ethyl-linked furan-2-carboxamide substituent at position 1. The methylthio group enhances lipophilicity and metabolic stability, while the pyrrolidine and furan carboxamide moieties may modulate solubility and target-binding interactions .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-26-17-20-14(22-7-2-3-8-22)12-11-19-23(15(12)21-17)9-6-18-16(24)13-5-4-10-25-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJELYLRJSOVFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
: On an industrial scale, the production of this compound might leverage continuous flow chemistry to enhance efficiency and scalability. Key steps include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Common Reagents and Conditions
: Typical reagents include hydrogen peroxide for oxidation, LAH for reduction, and alkyl halides for substitution reactions. Common conditions involve controlled temperatures and specific solvent environments to ensure the desired reactivity.
Major Products
: The major products depend on the type of reaction. For instance, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the amide yields primary amines. Substitution reactions on the pyrrolidine ring produce various alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets It may act as an inhibitor or modulator of particular enzymes, affecting biochemical pathways related to disease processes
Comparison with Similar Compounds
Key Differences :
- The target’s pyrrolidine and methylthio groups contrast with sulfonamide () or thio-heterocycle () substituents.
- The furan carboxamide in the target is structurally distinct from ’s chromen-4-one or ’s biotinylated pentanamide (2v).
Substituent Analysis
Yield Comparison :
- The target’s synthesis efficiency may vary based on the stability of the methylthio group and furan carboxamide coupling.
Physicochemical Properties
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a methylthio group and a pyrrolidine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:
Key Structural Components
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Core structure associated with various biological activities |
| Methylthio Group | Enhances lipophilicity and potential enzyme interactions |
| Pyrrolidine | Contributes to binding affinity with biological targets |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors. Notably, it has been investigated as a potential inhibitor of the Mer kinase , which is implicated in the oncogenesis of multiple cancers including leukemia and non-small cell lung cancer .
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on Mer kinase activity. In one study, the compound showed an IC50 value of 1.1 nM against Mer kinase, indicating strong inhibition . Furthermore, it was shown to effectively reduce colony formation in soft agar assays for various cancer cell lines, suggesting its potential as an anti-tumor agent.
Case Studies
- Anti-Cancer Activity : A study highlighted that treatment with this compound led to significant reductions in tumor growth in xenograft models of lung cancer. The mechanism was linked to the inhibition of Mer phosphorylation and downstream signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced apoptosis in neuronal cells. The findings indicated that it could modulate apoptotic pathways, providing a basis for further research into its potential use in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
| Modification | Effect on Activity |
|---|---|
| Alteration of Methylthio Group | Enhanced binding affinity to target proteins |
| Variations in Pyrrolidine Substituents | Changes in selectivity towards specific kinases |
Comparative Analysis
In comparison to other pyrazolo[3,4-d]pyrimidine derivatives, this compound displays superior kinase inhibition and broader therapeutic potential. Table 1 summarizes relevant compounds and their IC50 values against Mer kinase.
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)... | 1.1 | Mer kinase inhibitor |
| UNC1062 | 0.33 | Selective Mer inhibitor |
| Other Pyrazolopyrimidines | Varies | Various kinase activities |
Q & A
Basic Research Questions
What are the optimal synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
Methodological Answer:
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of 4-chloropyrimidine derivatives with substituted pyrazoles under basic conditions (e.g., K₂CO₃ in ethanol at 80°C) . Key steps include:
- Intermediate preparation : Formation of 6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine via nucleophilic substitution at the C4 position of the pyrimidine ring .
- Coupling reactions : Amide bond formation between the pyrazolo[3,4-d]pyrimidine intermediate and furan-2-carboxamide ethyl derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
Critical parameters : Solvent polarity, temperature control (60–80°C), and reaction monitoring via TLC/HPLC .
How can structural characterization of this compound be performed to confirm regioselectivity?
Methodological Answer:
Regioselectivity of substituents (e.g., methylthio at C6, pyrrolidinyl at C4) is confirmed using:
- NMR spectroscopy :
- ¹H NMR : Methylthio group (δ 2.5–2.7 ppm as a singlet) and pyrrolidinyl protons (δ 3.2–3.5 ppm as a multiplet) .
- ¹³C NMR : Pyrazolo[3,4-d]pyrimidine carbons (δ 150–160 ppm) and furan carbonyl (δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC₅₀ calculations .
- Kinase inhibition : Screening against kinase panels (e.g., EGFR, CDK2) using ADP-Glo™ assays .
- Cytotoxicity controls : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
How can contradictory bioactivity data between structural analogs be resolved?
Methodological Answer:
Contradictions often arise from minor structural variations (e.g., substituent position, stereochemistry). Resolve via:
-
Comparative SAR analysis : Tabulate analogs and their activities (Table 1).
Compound ID Substituent (C6) Pyrrolidinyl Position IC₅₀ (μM) Target SCH₃ C4 2.1 Analog A OCH₃ C4 >50 Analog B SCH₃ C2 15.3 Source: Derived from -
Molecular docking : Compare binding poses in target proteins (e.g., EGFR) to identify critical interactions (e.g., hydrogen bonds with pyrrolidinyl N) .
What strategies mitigate oxidation of the methylthio group during synthesis/storage?
Methodological Answer:
- Synthetic protection : Replace methylthio with stable precursors (e.g., disulfides) during coupling steps, followed by reductive cleavage .
- Storage conditions : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in dark, anhydrous environments .
- Analytical monitoring : Track oxidation via LC-MS (e.g., [M+H]⁺ +16 amu for sulfoxide formation) .
How can metabolic stability of this compound be improved for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to enhance bioavailability .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., furan ring) using liver microsomes + LC-MS metabolite profiling .
- Structural rigidification : Replace flexible ethyl linker with cyclopropyl to reduce enzymatic cleavage .
Data Contradiction Analysis
Why do some analogs show anti-inflammatory activity while others lack efficacy?
Methodological Answer:
Discrepancies may stem from assay conditions or substituent effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
